molecular formula C10H12N2O2 B8108316 Furan-2-yl(1,6-diazaspiro[3.3]heptan-1-yl)methanone

Furan-2-yl(1,6-diazaspiro[3.3]heptan-1-yl)methanone

Cat. No.: B8108316
M. Wt: 192.21 g/mol
InChI Key: VOAGXFZHZWVWNB-UHFFFAOYSA-N
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Description

Furan-2-yl(1,6-diazaspiro[33]heptan-1-yl)methanone is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a furan ring attached to a spirocyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(1,6-diazaspiro[3.3]heptan-1-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic structure followed by the introduction of the furan ring. The reaction conditions often require the use of anhydrous solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF). Reagents such as trifluoroacetic acid (TFA) are used to facilitate the formation of the spirocyclic core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flash column chromatography and liquid chromatography-mass spectrometry (LC-MS) are employed to purify and characterize the final product .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(1,6-diazaspiro[3.3]heptan-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The spirocyclic structure can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Solvents such as methanol and ethanol are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can lead to the formation of spirocyclic amines .

Scientific Research Applications

Furan-2-yl(1,6-diazaspiro[3.3]heptan-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Furan-2-yl(1,6-diazaspiro[3.3]heptan-1-yl)methanone involves its interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The spirocyclic structure provides stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan-2-yl(1,6-diazaspiro[3.3]heptan-1-yl)methanone is unique due to the presence of both the furan ring and the spirocyclic structure, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1,6-diazaspiro[3.3]heptan-1-yl(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-9(8-2-1-5-14-8)12-4-3-10(12)6-11-7-10/h1-2,5,11H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAGXFZHZWVWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C12CNC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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